2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide
Overview
Description
2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide is a complex organic compound that features a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through hydrogenation of isoquinoline .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The tetrazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline core can yield isoquinoline derivatives, while reduction can produce decahydroisoquinoline derivatives .
Scientific Research Applications
2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . Similarly, it can inhibit DHFR by binding to the active site, blocking the reduction of dihydrofolate to tetrahydrofolate .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A simpler analog that lacks the tetrazole and triazole moieties.
Nomifensine: A drug based on the tetrahydroisoquinoline scaffold, used as an antidepressant.
Diclofensine: Another tetrahydroisoquinoline-based drug, used as a stimulant.
Uniqueness
2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide is unique due to the presence of both tetrazole and triazole rings, which confer additional chemical reactivity and potential biological activity compared to simpler tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
2-[5-(3-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)tetrazol-2-yl]-N-(1-propan-2-yltriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O/c1-11(2)26-9-15(21-24-26)20-16(28)10-27-23-18(22-25-27)17-12(3)19-8-13-6-4-5-7-14(13)17/h8-9,11H,4-7,10H2,1-3H3,(H,20,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOQWAUCOBSJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCCC2=C1C3=NN(N=N3)CC(=O)NC4=CN(N=N4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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